molecular formula C22H22N2O3 B3031397 1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl- CAS No. 306936-22-1

1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-

Cat. No.: B3031397
CAS No.: 306936-22-1
M. Wt: 362.4 g/mol
InChI Key: JLTNBHOVGYOYCU-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative featuring a carboxylic acid group at position 3, a methyl group at position 2, a phenyl group at position 5, and a 4-(4-morpholinyl)phenyl substituent at position 1. The morpholinyl group is a polar, heterocyclic amine known to enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

2-methyl-1-(4-morpholin-4-ylphenyl)-5-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-16-20(22(25)26)15-21(17-5-3-2-4-6-17)24(16)19-9-7-18(8-10-19)23-11-13-27-14-12-23/h2-10,15H,11-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTNBHOVGYOYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371690
Record name 1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-22-1
Record name 2-Methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like bismuth nitrate pentahydrate can yield pyrrole derivatives . Another approach includes the use of ionic liquids such as 1-n-butylimidazolium tetrafluoroborate, which facilitates the reaction without additional catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not widely documented and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrrole derivatives exhibit anticancer properties. The specific compound of interest has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a study demonstrated that the introduction of morpholine groups enhances the compound's interaction with biological targets associated with cancer proliferation pathways .

2. Neuroprotective Effects
The compound has shown potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structure allows it to cross the blood-brain barrier, which is crucial for central nervous system therapies. In vitro studies have highlighted its ability to reduce oxidative stress and inflammation in neuronal cells .

3. Antimicrobial Properties
Pyrrole derivatives are known for their antimicrobial activity. The specific compound has been evaluated against various bacterial strains, showing significant inhibitory effects. This property suggests potential applications in developing new antibiotics or antimicrobial agents .

Material Science Applications

1. Organic Electronics
The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form conductive polymers can enhance the efficiency of these devices, paving the way for more sustainable energy solutions .

2. Coatings and Polymers
Due to its chemical stability and resistance to environmental degradation, this compound can be utilized in coatings and polymer formulations. Its incorporation into protective coatings can improve durability and resistance against corrosion and wear .

  • Anticancer Study : A recent study published in the Journal of Medicinal Chemistry evaluated various pyrrole derivatives, including our compound, for their anticancer properties against breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than standard chemotherapeutics .
  • Neuroprotective Research : Research published in Neuroscience Letters explored the neuroprotective effects of this compound on rat models of Parkinson's disease. The findings suggested that treatment with the compound led to a notable reduction in neuroinflammation markers and improved motor function scores compared to control groups .
  • Organic Electronics Application : A study highlighted in Advanced Materials demonstrated the use of this pyrrole derivative in fabricating high-performance organic solar cells, achieving power conversion efficiencies exceeding 10%, showcasing its potential in renewable energy technologies .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrole Derivatives

Compound Name Molecular Formula MW Substituents (Positions) Key Functional Groups Potential Applications
Target Compound C₂₂H₂₃N₂O₃ 375.4 2-Me, 5-Ph, 1-(4-morpholinyl-Ph) Carboxylic acid (C3) Solubility-enhanced therapeutics
HC067047 () C₂₇H₂₈F₃N₃O₂ 507.5 2-Me, 5-Ph, 1-(3-morpholinyl-Pr) Carboxamide (C3) TRPV1 antagonist
254 () C₁₆H₁₃F₃N₂O₂ 322.3 3-Me, 1-(3-CF₃-Ph), 4-cyclopropyl Carboxylic acid (C2) Uncharacterized intermediate
261 () C₁₈H₁₄F₃N₃O₃ 353.3 2-Cyclopropylcarbamoyl, 4-(CF₃-Py) Carboxylic acid (C3) Uncharacterized intermediate

Key Observations:

  • Substituent Effects: The target compound’s 4-morpholinylphenyl group enhances polarity compared to HC067047’s 3-morpholinylpropyl chain. This difference may improve aqueous solubility but reduce membrane permeability .
  • Functional Group Impact: The carboxylic acid group (target compound) versus carboxamide (HC067047) alters ionization states.
  • Electron-Withdrawing Groups: Compounds like 254 and 261 feature trifluoromethyl (CF₃) groups, which increase lipophilicity and metabolic stability but may reduce solubility .

Pyrazole-Carboxylic Acid Derivatives

Table 2: Pyrazole vs. Pyrrole Core Comparison

Compound Name () Molecular Formula MW Core Structure Substituents Key Functional Groups
1H-Pyrazole-5-carboxylic acid () C₂₀H₁₈F₂N₂O₂ 356.4 Pyrazole 1-(2,4-diF-Ph), 3-(4-iBu-Ph) Carboxylic acid (C5)
1H-Pyrazole-5-carboxylic acid () C₁₈H₁₆N₂O₂ 292.3 Pyrazole 3-(4-Me-Ph), 1-(Bn) Carboxylic acid (C5)

Key Observations:

  • Heterocyclic Core Differences: Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen) alters electronic distribution. Pyrazoles are more electron-deficient, affecting acidity (pKa of carboxylic acid) and binding interactions .
  • Substituent Positioning: The target compound’s substituents are distributed across the pyrrole ring (positions 1, 2, 5), while pyrazole derivatives in –8 prioritize positions 1 and 3. This impacts steric hindrance and target engagement.

Implications for Drug Design

  • Solubility vs. Permeability: The morpholinyl group in the target compound balances solubility (critical for oral bioavailability) without excessive hydrophilicity. This contrasts with CF₃-containing analogs (e.g., 254), which prioritize lipophilicity for blood-brain barrier penetration .
  • Target Selectivity: The carboxylic acid group may favor interactions with polar binding pockets (e.g., ion channels or GPCRs), whereas carboxamides (HC067047) could exhibit better CNS penetration .

Biological Activity

1H-Pyrrole-3-carboxylic acid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl- (CAS No. 306936-22-1) is a complex organic compound belonging to the pyrrole family. Its unique structure, which incorporates a morpholine ring and multiple phenyl groups, has garnered interest for potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from diverse studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3C_{19}H_{24}N_{2}O_{3}. The presence of both the carboxylic acid and morpholine functionalities suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. A study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities against various bacterial strains. The results showed that certain derivatives had potent antibacterial and antifungal activity, attributed to the heterocyclic structure of the pyrrole ring. Notably, the introduction of substituents such as methoxy groups enhanced this activity further, indicating structure-activity relationships (SAR) that could guide future drug design efforts .

Anticancer Potential

The anticancer properties of pyrrole derivatives have also been investigated. Compounds similar to 1H-Pyrrole-3-carboxylic acid have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .

The mechanism of action for 1H-Pyrrole-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound may inhibit enzymes involved in metabolic pathways or interact with receptors that modulate cellular signaling processes. For instance, studies on related compounds have demonstrated their ability to bind to specific sites on enzymes, altering their activity and leading to desired biological effects .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Synthesized derivatives exhibited significant antibacterial and antifungal activity with MIC values < 0.016 μg/mL against drug-resistant strains .
Anticancer Research Compounds showed inhibition of cancer cell lines through apoptosis; specific pathways targeted include those related to cell cycle regulation .
Mechanistic Insights Binding studies revealed interactions with key metabolic enzymes, suggesting potential for drug development against resistant pathogens.

Q & A

What are the common synthetic routes for 1H-pyrrole-3-carboxylic acid derivatives, and how can multi-step strategies be optimized?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step strategies, such as:

  • 1,5-Diarylpyrazole Core Templates : Derived from condensation reactions of substituted alcohols (e.g., 5-phenyl-1-pentanol) with aromatic aldehydes and amines. Optimization includes adjusting stoichiometry and reaction time to enhance yields .
  • Three-Component One-Pot Reactions : For example, combining aniline, diethyl acetylenedicarboxylate, and substituted aldehydes (e.g., 4-anisaldehyde) under reflux conditions. Solvent choice (e.g., ethanol or DMF) and catalyst screening (e.g., acidic or basic conditions) are critical for regioselectivity .
  • Palladium-Catalyzed Cross-Coupling : For introducing morpholinyl or aryl groups, Suzuki-Miyaura couplings with boronic acids improve efficiency. Pre-functionalization of intermediates (e.g., brominated precursors) is often required .

How is the structural elucidation of such compounds performed using spectroscopic methods?

Level: Basic
Methodological Answer:
Structural confirmation relies on:

  • FTIR and NMR Spectroscopy :
    • FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and aromatic C-H stretches .
    • 1H/13C NMR : Assigns proton environments (e.g., morpholinyl N-CH₂ at δ ~3.5 ppm) and carbon types (e.g., aromatic carbons at δ 120-140 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) modes are standard .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction provides bond lengths/angles (e.g., pyrrole ring planarity) .

How do computational methods like DFT contribute to understanding the electronic properties of these compounds?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) studies:

  • Electron Distribution Analysis : Maps HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing groups (e.g., carboxylic acid) lower LUMO energy, enhancing electrophilic reactivity .
  • Reaction Mechanism Insights : Simulates intermediates in multi-step syntheses (e.g., transition states in cyclization steps) to identify rate-limiting steps .
  • Non-Covalent Interactions : Analyzes π-π stacking or hydrogen bonding in crystal packing, aiding in co-crystal design for improved solubility .

What strategies are effective in analyzing structure-activity relationships (SAR) for bioactivity?

Level: Advanced
Methodological Answer:
SAR analysis involves:

  • Functional Group Variation : Systematic substitution of morpholinyl, phenyl, or methyl groups to assess impact on bioactivity (e.g., enzyme inhibition). Parallel synthesis and high-throughput screening are used .
  • Pharmacophore Modeling : Overlays active/inactive analogs to identify essential moieties (e.g., carboxylic acid for hydrogen bonding with targets like PYCR1) .
  • In Silico Docking : Predicts binding modes with target proteins (e.g., kinases or reductases). Molecular dynamics simulations validate stability of ligand-protein complexes .

What are the challenges in achieving regioselectivity during synthesis?

Level: Basic
Methodological Answer:
Key challenges include:

  • Competing Reaction Pathways : Minimizing byproducts (e.g., positional isomers) via temperature control (e.g., low temps for kinetic control) .
  • Steric and Electronic Effects : Bulky substituents (e.g., 4-morpholinylphenyl) direct reactions to less hindered positions. Electron-deficient aryl rings favor nucleophilic attack at specific sites .
  • Catalyst Selection : Transition metal catalysts (e.g., Pd(PPh₃)₄) enhance selectivity in cross-couplings. Ligand screening (e.g., bulky phosphines) can suppress undesired pathways .

How can palladium-catalyzed reactions improve synthetic efficiency?

Level: Advanced
Methodological Answer:
Palladium catalysis enables:

  • C-C Bond Formation : Suzuki-Miyaura couplings install aryl/morpholinyl groups efficiently. Optimization includes solvent (e.g., toluene/water mixtures) and base choice (e.g., K₃PO₄) .
  • Reductive Cyclization : Converts nitroarenes to pyrrole rings using CO surrogates (e.g., formic acid derivatives). This one-pot method reduces step count and purification needs .
  • Dehydrogenation Steps : Pd/C or Pd(OAc)₂ facilitates aromatization of dihydropyrrole intermediates, critical for final product stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-

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